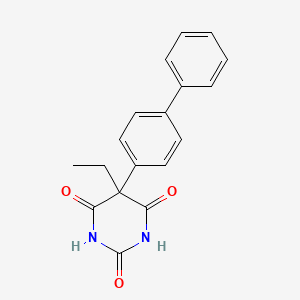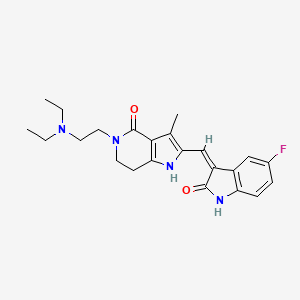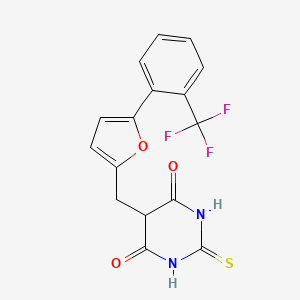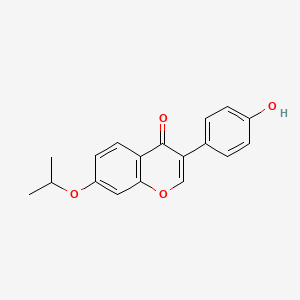
1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
Übersicht
Beschreibung
BW-773U82, auch bekannt als 2-(3-Fluoranthenylmethylamino)-2-methyl-1,3-propandiolhydrochlorid, ist eine Verbindung, die zur Familie der Arylmethylaminopropandiole gehört. Diese Verbindung hat sowohl in vitro als auch in vivo in Tumorsystemen eine signifikante Antitumoraktivität gezeigt. Es ist ein Derivat von Fluoranthen und wurde aufgrund seiner Fähigkeit, mit DNA zu interkalieren und die DNA-Synthese zu hemmen, auf seine potenzielle Verwendung in der Krebsbehandlung untersucht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BW-773U82 beinhaltet die Reaktion von Fluoranthen mit Methylamin und 1,3-Propandiol. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Methanol oder Ethanol, und die Reaktion wird unter Rückflussbedingungen durchgeführt. Das Produkt wird dann unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von BW-773U82 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um eine effiziente Produktion zu gewährleisten. Der Reinigungsprozess wird ebenfalls hochskaliert, wobei industrielle Chromatographiesysteme verwendet werden, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BW-773U82 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können BW-773U82 in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine ihrer funktionellen Gruppen durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von BW-773U82 zur Bildung von Fluoranthen-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
BW-773U82 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der DNA-Interkalation und ihrer Auswirkungen auf die DNA-Synthese verwendet.
Biologie: Wird auf sein Potenzial untersucht, das Wachstum von Krebszellen zu hemmen, indem es die DNA-Replikation stört.
Medizin: Wird in klinischen Studien als potenzielles Antitumormittel untersucht.
Industrie: Wird bei der Entwicklung neuer Krebsmedikamente und als Referenzverbindung in der pharmazeutischen Forschung verwendet
Wirkmechanismus
Der Wirkmechanismus von BW-773U82 beinhaltet seine Fähigkeit, mit DNA zu interkalieren, was die normale Funktion von Enzymen wie Topoisomerase II und DNA-Polymerasen stört. Dies führt zur Hemmung der DNA-Synthese und zur Induktion von DNA-Strangbrüchen, was letztendlich zum Zelltod führt. Zu den molekularen Zielstrukturen der Verbindung gehören die bakterielle DNA-Gyrase, DNA-Polymerase und Topoisomerase II .
Wirkmechanismus
The mechanism of action of BW-773U82 involves its ability to intercalate with DNA, which disrupts the normal functioning of enzymes such as topoisomerase II and DNA polymerases. This leads to the inhibition of DNA synthesis and the induction of DNA strand breaks, ultimately resulting in cell death. The compound’s molecular targets include bacterial DNA gyrase, DNA polymerase, and topoisomerase II .
Vergleich Mit ähnlichen Verbindungen
BW-773U82 ist Teil einer Reihe von Verbindungen, die als Arylmethylaminopropandiole bekannt sind. Zu ähnlichen Verbindungen gehören:
Crisnatol (BW-770U82): Ein weiterer DNA-Interkalator mit Antitumoraktivität.
BW-502U83: Eine verwandte Verbindung mit ähnlichen DNA-Bindungseigenschaften.
91U86: Ein N-Methyl-5-Benzo©carbazol-Derivat mit potenter Antitumoraktivität
Im Vergleich zu diesen Verbindungen hat BW-773U82 eine geringere Toxizität für das zentrale Nervensystem und eine signifikante Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Eigenschaften
CAS-Nummer |
96404-51-2 |
|---|---|
Molekularformel |
C21H22ClNO2 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19;/h2-10,22-24H,11-13H2,1H3;1H |
InChI-Schlüssel |
XPSPHVAGYMFPFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43.Cl |
| 96404-51-2 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details


















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
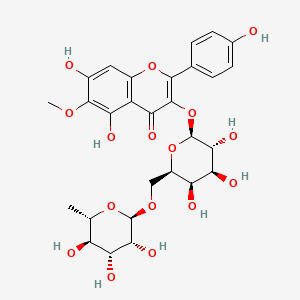

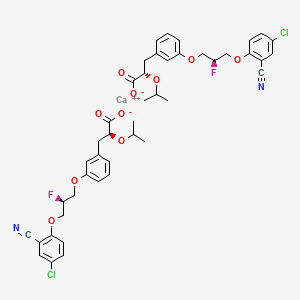
![N-[7-(4-Fluorobenzyl)-9-Hydroxy-8-Oxo-7,8-Dihydro-6h-Pyrrolo[3,4-G]quinolin-5-Yl]-N-Methylmethanesulfonamide](/img/structure/B3064269.png)
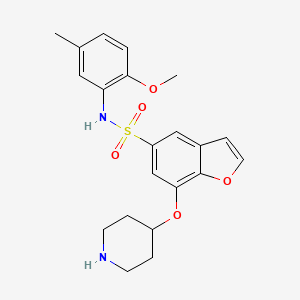
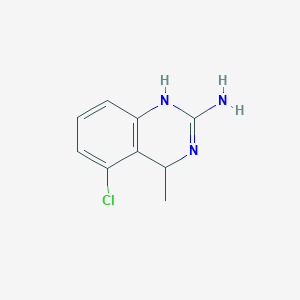
![9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B3064277.png)
![1-[5-(Triphenylmethoxy)pentyl]thymine](/img/structure/B3064282.png)
